molecular formula C14H17F3N2O4 B2609927 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1037780-31-6

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

Cat. No. B2609927
CAS RN: 1037780-31-6
M. Wt: 334.295
InChI Key: MLDRPCXTWLFISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in the treatment of certain neurological disorders.

Mechanism of Action

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid works by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). By inhibiting EAAT2, 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid prevents the removal of excess glutamate from the synaptic cleft, leading to increased activation of glutamate receptors and subsequent excitotoxicity. 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has been shown to be highly selective for EAAT2, with minimal effects on other glutamate transporters.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid can effectively increase extracellular glutamate levels and induce seizures in animal models. Additionally, 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, suggesting a potential role in the treatment of attention deficit hyperactivity disorder (ADHD). 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is its high selectivity for EAAT2, which allows for targeted inhibition of glutamate transporters without affecting other neurotransmitter systems. However, 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a highly complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid. One area of interest is the development of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid, particularly in the treatment of neurological disorders such as epilepsy and stroke. Finally, the development of novel imaging techniques that can visualize the activity of glutamate transporters in vivo could provide valuable insights into the role of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid in modulating glutamate transmission in the brain.

Synthesis Methods

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a highly complex molecule that requires a multi-step synthesis process. The synthesis starts with the reaction of 3-trifluoromethylaniline with ethyl 2-chloro-3-oxobutanoate, followed by reduction of the resulting intermediate to yield the corresponding amine. The amine is then reacted with 3-chloropropylamine and the resulting intermediate is coupled with diethyl oxalate to form the final product.

Scientific Research Applications

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has been shown to be a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is a major neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission and plasticity. However, excess glutamate can lead to excitotoxicity, a process in which neurons are damaged or killed due to overstimulation. 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has been studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

2-(3-hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c15-14(16,17)9-3-1-4-10(7-9)19-12(21)8-11(13(22)23)18-5-2-6-20/h1,3-4,7,11,18,20H,2,5-6,8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDRPCXTWLFISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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